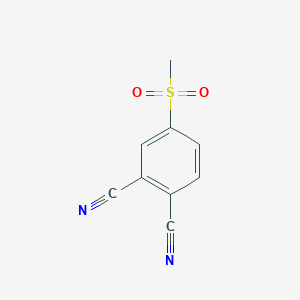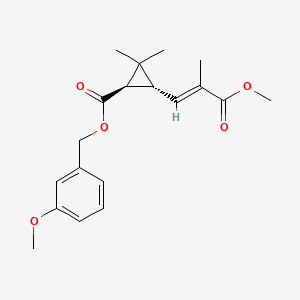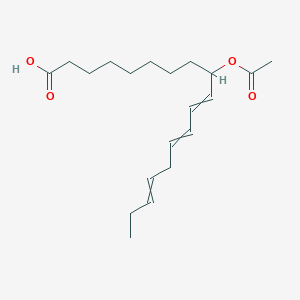
9-(Acetyloxy)octadeca-10,12,15-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Acetyloxy)octadeca-10,12,15-trienoic acid is a polyunsaturated fatty acid derivative It is characterized by the presence of an acetyloxy group attached to the ninth carbon of an octadecatrienoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Acetyloxy)octadeca-10,12,15-trienoic acid typically involves the esterification of octadeca-10,12,15-trienoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of octadeca-10,12,15-trienoic acid from natural sources, followed by chemical modification. The extraction process often involves the use of solvents to isolate the fatty acid, which is then subjected to esterification to introduce the acetyloxy group.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Acetyloxy)octadeca-10,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated fatty acid derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Hydroxy derivatives and other substituted fatty acids.
Applications De Recherche Scientifique
9-(Acetyloxy)octadeca-10,12,15-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of 9-(Acetyloxy)octadeca-10,12,15-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites that can modulate various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadeca-9,12,15-trienoic acid: The parent compound without the acetyloxy group.
Linolenic acid: A similar polyunsaturated fatty acid with three double bonds.
Gamma-linolenic acid: Another polyunsaturated fatty acid with a different double bond configuration.
Uniqueness
9-(Acetyloxy)octadeca-10,12,15-trienoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This modification enhances its potential for use in various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
113100-27-9 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
9-acetyloxyoctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-9-12-15-19(24-18(2)21)16-13-10-8-11-14-17-20(22)23/h4-5,7,9,12,15,19H,3,6,8,10-11,13-14,16-17H2,1-2H3,(H,22,23) |
Clé InChI |
MKDRLKVBLBVLDT-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


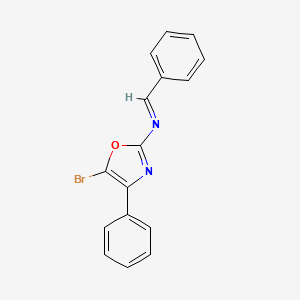
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
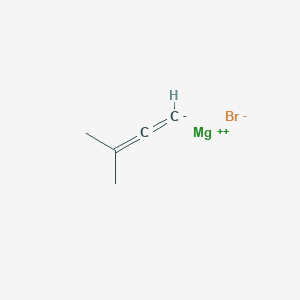
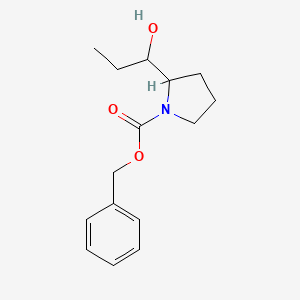
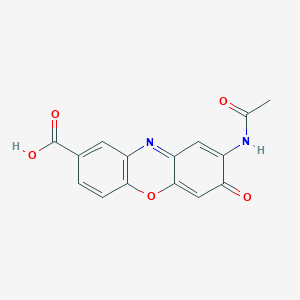

![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)
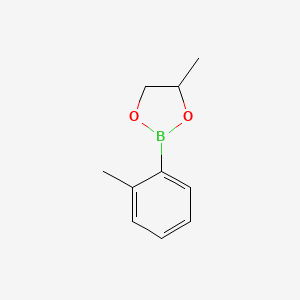

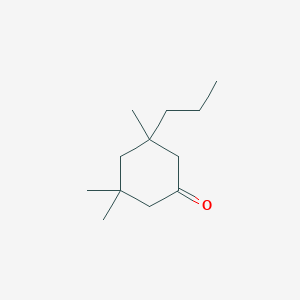
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
